SecinH3

描述

SecinH3 is a member of triazoles . It is a Sec7-specific GEF inhibitor that displays selectivity for small GEFs of the cytohesin family . It has been used in research to understand the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions .

Synthesis Analysis

This compound is a 1,2,4-triazole derivative . A series of different this compound-analogues was designed and synthesized as potential cytohesin Sec7-domain inhibitors . Some of the new synthesized this compound derivatives showed higher potency and promising activity more than this compound itself .Molecular Structure Analysis

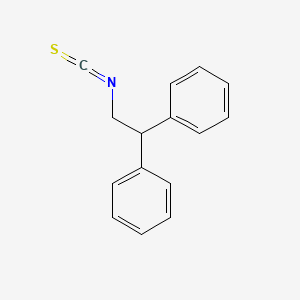

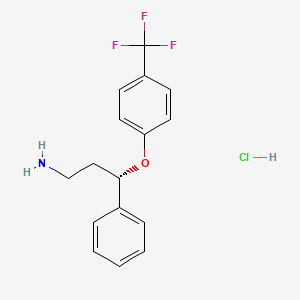

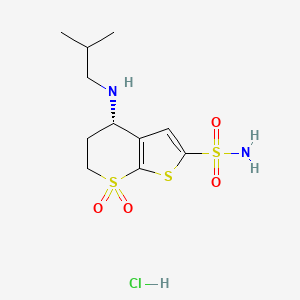

The molecular formula of this compound is C24H20N4O4S . The InChIKey of this compound is QPGYAMIHXLCFTJ-UHFFFAOYSA-N . The Canonical SMILES of this compound is COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 .Chemical Reactions Analysis

This compound is known to inhibit insulin signaling via inhibition of insulin receptor substrate protein (IRS) phosphorylation . It has been used to reveal the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions .Physical And Chemical Properties Analysis

The molecular weight of this compound is 460.5 g/mol . The XLogP3-AA of this compound is 4.9 . It is soluble to 100 mM in DMSO .科学研究应用

急性髓系白血病(AML)治疗

SecinH3 在 AML 治疗中表现出希望。它靶向胞质黏着蛋白-1,该分子参与白血病细胞的黏附、迁移和耐药性。通过抑制胞质黏着蛋白-1,this compound 破坏了白血病黏附和生存程序,导致 AML 细胞系的凋亡和生长抑制。 此外,它增强了维奈托克雷(一种 BCL2 选择性抑制剂)在耐药性白血病细胞中的疗效 .

胰岛素信号传导和糖尿病研究

在肝细胞中,this compound 被用于研究胰岛素信号传导通路。它抑制与胰岛素受体复合物相关的胞质黏着蛋白,这些蛋白对于正常的胰岛素信号传导是必需的。这种抑制会导致肝脏胰岛素抵抗,这是一种与 2 型糖尿病发展密切相关的疾病。 因此,this compound 作为一种工具,有助于我们了解胰岛素抵抗和糖尿病的分子发病机制 .

癌症研究

This compound 在癌症研究中的作用超越了白血病。它被用于研究胞质黏着蛋白抑制对肿瘤细胞增殖和凋亡的影响。例如,在肺癌模型中,this compound 表现出抗增殖作用,特别是在吉非替尼耐药性肺癌细胞中。 这表明它具有作为间接 EGFR 抑制剂的潜力,并为治疗耐药性癌症提供了一种新方法 .

神经功能和疾病

This compound 有助于我们了解神经元中的胞质黏着蛋白-Arf 通路。它在揭示该通路参与各种神经元功能方面发挥了重要作用,包括轴突和树突的形成、轴突引导和突触囊泡的循环利用。 此外,它在治疗神经退行性疾病(如肌萎缩性侧索硬化症 (ALS) 和阿尔茨海默病)方面具有潜在的治疗意义 .

细胞生物学和膜转运

在细胞生物学中,this compound 被用于研究膜转运和肌动蛋白细胞骨架的重塑。它提供了对小 GTP 酶(特别是 ADP 核糖基化因子 (Arfs))功能的见解,这些因子是这些过程中的关键调节因子。 通过抑制胞质黏着蛋白,this compound 有助于剖析 Arfs 在细胞调节网络中的作用 .

药理学研究

This compound 在探索胞质黏着蛋白的治疗靶向性的研究中充当药理学抑制剂。它的应用揭示了胞质黏着蛋白-Arf 通路在慢性疼痛和与神经退行性疾病相关的蛋白质引起的细胞毒性中的功能参与。 这突出了 this compound 在开发新的治疗策略方面的潜力 .

作用机制

Target of Action

SecinH3 is an antagonist of cytohesins . Cytohesins are a class of small guanine nucleotide exchange factors (GEFs) for ADP ribosylation factors (ARFs), which are critical regulators of membrane trafficking and actin cytoskeleton remodeling . The primary targets of this compound include hCyh1, hCyh2, mCyh3, hCyh3, drosophila steppke, and yGea2-S7 . These targets play essential roles in the homeostatic regulation and malignant transformation of hematopoietic cells .

Mode of Action

This compound interacts with its targets by inhibiting the guanine nucleotide exchange activity of cytohesins . This inhibition disrupts the insulin signaling pathway via the inhibition of insulin receptor substrate protein phosphorylation . In line with the CYTH1 knockdown results, targeting CYTH1 by this compound suppresses integrin-associated adhesion signaling by reducing ITGB2 expression .

Biochemical Pathways

This compound affects the insulin signaling pathway and the cell adhesion pathway . By inhibiting cytohesins, this compound indirectly attenuates EGFR activation, disrupting leukemic adhesion and survival programs . This results in reduced proliferation of EGFR-dependent lung cancer cells .

Pharmacokinetics

It is known that this compound is soluble to 100 mm in dmso , suggesting that it may have good bioavailability.

Result of Action

This compound has been shown to have anti-leukemic effects both in vitro and in vivo . It disrupts leukemic adhesion and survival programs, leading to reduced proliferation of EGFR-dependent lung cancer cells . In addition, this compound treatment efficiently induces apoptosis and inhibits the growth of a panel of AML cell lines .

Action Environment

Environmental factors can influence the action of this compound. For instance, in this compound-treated mice, there was an observed increase in the expression of gluconeogenic genes, reduced expression of glycolytic, fatty acid, and ketone body metabolism genes in the liver, and reduced liver glycogen stores . This suggests that the liver environment can influence the efficacy and stability of this compound’s action.

安全和危害

未来方向

Recent advances in molecular biological techniques and the development of SecinH3 have revealed the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions . This includes the formation of axons and dendrites, axonal pathfinding, and synaptic vesicle recycling, to pathophysiological processes including chronic pain and neurotoxicity induced by proteins related to neurodegenerative disorders . This shows the potential of chemical biology for dissecting the molecular pathogenesis of diseases like type 2 diabetes .

属性

IUPAC Name |

N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1,2,4-triazol-1-yl]phenyl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4S/c1-30-24-26-23(16-7-12-20-21(13-16)32-15-31-20)28(27-24)18-10-8-17(9-11-18)25-22(29)14-33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGYAMIHXLCFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359866 | |

| Record name | SecinH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

853625-60-2 | |

| Record name | SecinH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide](/img/structure/B1681644.png)